6-Methylcaprolactam

説明

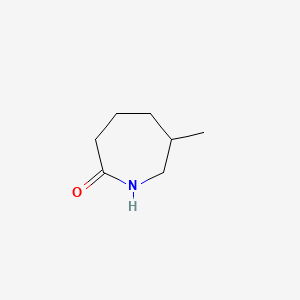

6-Methylcaprolactam (C₇H₁₃NO) is a methyl-substituted derivative of ε-caprolactam (C₆H₁₁NO), a seven-membered lactam ring critical in synthesizing polyamide polymers like nylon-4. The methyl group at the 6-position introduces steric and electronic effects, altering physicochemical properties such as solubility, crystallinity, and thermal stability compared to unsubstituted caprolactam. This compound is primarily studied for its role in modifying polymer backbones to enhance material performance in industrial applications .

特性

IUPAC Name |

6-methylazepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-3-2-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAWFENPCDYKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976979 | |

| Record name | 3-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-55-8 | |

| Record name | 2H-Azepin-2-one, hexahydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

6-Methylcaprolactam can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with monoethylamine at elevated temperatures and pressures, resulting in the release of one molar equivalent of water . Another method involves the cyclization of ε-aminocaproic acid, which is the product of the hydrolysis of caprolactam .

Industrial Production Methods

Industrial production of this compound typically involves the use of cyclohexanone as a starting material. Cyclohexanone is first converted to its oxime, which is then treated with acid to induce the Beckmann rearrangement, yielding this compound . This method is widely used due to its efficiency and scalability.

化学反応の分析

Types of Reactions

6-Methylcaprolactam undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines.

科学的研究の応用

6-Methylcaprolactam has several scientific research applications, including:

Biology: It is used in the study of enzyme inhibition and protein folding.

Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: It is used in the production of polymers and as a precursor for the synthesis of other chemicals.

作用機序

The mechanism of action of 6-Methylcaprolactam involves its interaction with specific molecular targets and pathways. For example, in iron-catalyzed cross-coupling reactions, this compound acts as a solvent that stabilizes the transition state and facilitates the formation of the desired products . The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key structural analogs include ε-caprolactam, 5-methylcaprolactam, and sulfur-containing lactams (e.g., thiolactams). Crystallographic data from substituted ε-caprolactam derivatives (Table 1, ) reveals:

*Note: this compound’s triclinic crystal system (predicted based on analogs) suggests reduced symmetry and altered packing efficiency compared to ε-caprolactam’s monoclinic structure. Sulfur-containing analogs (e.g., Compound 6cis) exhibit higher formula weights due to additional functional groups, impacting thermal stability .

Thermal and Polymerization Behavior

- ε-Caprolactam : Melting point = 69–71°C; polymerizes into nylon-6 with a glass transition temperature (Tg) of ~50°C and melting temperature (Tm) of ~220°C .

- This compound : The methyl group increases steric hindrance, likely raising the Tm of derived polymers (e.g., nylon-6 derivatives) and reducing crystallization rates. Similar methyl-substituted lactams show Tg increases of 10–15°C compared to unsubstituted analogs .

- 6-6 Nylon (Polyhexamethylene adipamide) : Tm = 265°C, higher than nylon-6 due to hydrogen bonding density. This compound-based polymers may bridge thermal properties between nylon-6 and 6-6 nylon .

Solubility and Reactivity

- ε-Caprolactam : Highly soluble in water (456 g/L at 20°C) and polar solvents.

- This compound : Reduced water solubility (estimated ~200 g/L) due to hydrophobic methyl group. Reactivity in ring-opening polymerization is slower, requiring higher catalyst loads .

- Thiolactams (e.g., Compound 6cis) : Sulfur atoms enhance oxidative stability but reduce compatibility with polar matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。